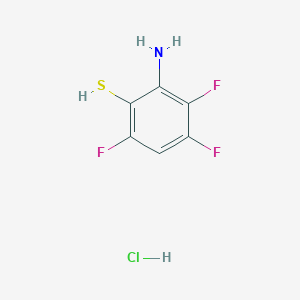

Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride

Description

The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in pharmaceuticals, agrochemicals, or materials science. The compound’s structure combines electron-withdrawing fluorine atoms and an electron-donating amino group, which may influence its reactivity, stability, and biological activity.

Properties

IUPAC Name |

2-amino-3,4,6-trifluorobenzenethiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NS.ClH/c7-2-1-3(8)6(11)5(10)4(2)9;/h1,11H,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREODNYNAPILHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)S)N)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464385 | |

| Record name | Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158898-57-8 | |

| Record name | Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride typically involves the introduction of amino and trifluoro groups onto a benzenethiol backbone. One common synthetic route includes the nitration of benzenethiol followed by reduction to introduce the amino group. The trifluoro groups are then introduced through a halogen exchange reaction using appropriate fluorinating agents.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes, followed by purification steps to ensure the desired product’s purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The trifluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Substituted benzenethiol derivatives.

Scientific Research Applications

Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride involves its interaction with specific molecular targets. The trifluoro groups enhance its reactivity, allowing it to participate in various biochemical pathways. The amino group can form hydrogen bonds, influencing its binding affinity to biological targets.

Comparison with Similar Compounds

Table 1: Substituent Patterns and Functional Group Effects

| Compound | Core Structure | Key Substituents | Potential Applications |

|---|---|---|---|

| Benzenethiol, 2-amino-3,4,6-trifluoro-, HCl | Benzene-thiol | -NH₂ (C2), -F (C3, C4, C6), HCl | Drug intermediates, catalysts |

| 5-Amino-2,4-difluorobenzotrifluoride | Benzotrifluoride | -NH₂ (C5), -F (C2, C4) | Agrochemicals, OLED materials |

| Benzenethiol (parent compound) | Benzene-thiol | -SH (C1) | Organic synthesis, vulcanization |

Toxicity and Pharmacokinetics

Benzenethiol (CASRN 108-98-5), the parent compound, exhibits hepatotoxicity in male rats, with increased absolute and relative liver weights observed at doses ≥ 25 mg/kg/day . Benchmark dose modeling using a 1 SD BMR identified a BMDL of 14.6 mg/kg/day for liver effects . In contrast, fluorinated analogs like 5-Amino-2,4-difluorobenzotrifluoride may exhibit reduced toxicity due to:

- Enhanced Excretion : Polar fluorine groups may improve renal clearance.

However, the hydrochloride salt in the target compound could increase bioavailability, necessitating caution in extrapolating toxicity data from the parent benzenethiol.

Physicochemical Properties

Table 2: Hypothesized Properties Based on Substituents

| Property | Benzenethiol, 2-amino-3,4,6-trifluoro-, HCl | Benzenethiol (Parent) | 5-Amino-2,4-difluorobenzotrifluoride |

|---|---|---|---|

| Solubility in Water | High (due to HCl salt) | Low | Moderate (fluorine enhances polarity) |

| LogP (Lipophilicity) | ~1.5 (estimated) | 2.1 | ~2.3 |

| pKa (Thiol group) | ~6.5 (lower due to electron-withdrawing F) | 6.4 | N/A (no thiol group) |

Biological Activity

Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride is a compound with significant biological activity due to its unique chemical structure. With the molecular formula C₇H₆F₃NS·HCl and a molecular weight of approximately 229.65 g/mol, it features an amino group and a trifluoromethyl group on the benzene ring. This compound is primarily studied for its roles in cellular processes and potential therapeutic applications.

The compound is characterized by its trifluoromethyl substitution, which enhances its reactivity and biological interactions. The presence of the amino group allows for participation in various biochemical pathways, making it a subject of interest in medicinal chemistry.

Biological Activity

The biological activity of 2-amino-3,4,6-trifluorobenzenethiol hydrochloride can be summarized as follows:

- Cell Signaling Modulation : The compound influences cell signaling pathways through thiol-disulfide exchange reactions with key signaling proteins. This interaction can alter the redox state of transcription factors, affecting their DNA-binding activity and subsequently impacting gene expression.

- Metabolic Pathway Interaction : It affects cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolic flux and metabolite levels.

- Potential Therapeutic Applications : The unique properties of this compound make it valuable in organic synthesis and medicinal chemistry, particularly in developing new therapeutic agents targeting various diseases.

Case Studies

- A study highlighted the synthesis of derivatives that exhibit anti-tumor and anti-inflammatory activities. These derivatives were evaluated for their effects on glutamate neurotransmission and showed promise in treating neurological disorders .

- Another investigation focused on the synthesis of benzothiazole-based compounds that demonstrated significant anti-tubercular activity. The study emphasized the importance of structural modifications to enhance biological efficacy .

Data Tables

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-fluorobenzenethiol | Fluoro group at position 5 | Less fluorination compared to target compound |

| 2-Amino-4-chlorobenzenethiol | Chlorine substituent | Different halogen leading to varied reactivity |

| 3-Amino-4-(trifluoromethyl)benzenethiol | Trifluoromethyl group at position 4 | Similar reactivity but different positioning |

| 2-Amino-3-(trifluoromethyl)benzenesulfonic acid | Sulfonic acid group | Enhanced solubility due to sulfonic acid functionality |

This table illustrates the structural diversity among compounds related to benzenethiol, highlighting how variations in substituents can influence biological activity.

Q & A

Q. What are the recommended synthetic routes for 2-amino-3,4,6-trifluorobenzenethiol hydrochloride, and how do reaction conditions influence yield?

The synthesis of fluorinated benzenethiol derivatives typically involves nucleophilic substitution or reduction of precursor sulfonyl chlorides. For example, benzenethiol analogs are synthesized via zinc reduction of benzenesulfonyl chloride in acidic conditions . For the trifluoro-substituted variant, fluorination steps using reagents like SF₄ or HF-pyridine may precede thiol group introduction. Reaction temperature (e.g., 0–6°C for thiol stabilization ) and pH control (to avoid decomposition of the amine hydrochloride salt) are critical. Purification often involves recrystallization from ethanol/water mixtures, guided by melting point data (e.g., 259–264°C for benzylamine hydrochloride analogs ).

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic substitution patterns and amine protonation. ¹⁹F NMR is critical for verifying trifluoromethyl group positions .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., C₆H₅F₃NS·HCl ≈ 223.6 g/mol) and isotopic patterns .

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% by area) .

- Melting Point Analysis : Compare observed mp (e.g., 259–264°C for benzylamine hydrochloride ) to literature values.

Q. How should researchers handle and store this compound to ensure stability?

The compound is likely moisture- and oxygen-sensitive due to the thiol (-SH) and amine hydrochloride groups. Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) . Use desiccants (e.g., silica gel) to prevent hydrolysis. For handling, employ gloveboxes or Schlenk lines, and avoid exposure to transition metals that may catalyze thiol oxidation .

Q. What are the key physicochemical properties relevant to experimental design?

Critical properties include:

Q. How can researchers mitigate toxicity risks during handling?

Benzenethiol derivatives are toxic via inhalation and dermal absorption. Use fume hoods, PPE (nitrile gloves, lab coats), and monitor airborne levels with OSHA/NIOSH guidelines . Emergency protocols should include neutralization of spills with 10% NaOH and evacuation procedures .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl and thiol groups in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group deactivates the benzene ring, directing electrophilic substitution to the meta position. The thiol group acts as a nucleophile in SN2 reactions or forms disulfide bridges under oxidative conditions (e.g., with I₂ or H₂O₂) . Kinetic studies using DFT calculations (PubChem CID structures ) can model transition states for Suzuki-Miyaura couplings or thiol-ene click chemistry.

Q. How do conflicting spectral data (e.g., NMR shifts) arise, and how can they be resolved?

Discrepancies in ¹⁹F NMR shifts may stem from solvent effects (e.g., DMSO vs. CDCl₃) or paramagnetic impurities. For example, trifluoromethyl groups in 3,5-bis(trifluoromethyl)benzylamine derivatives exhibit upfield shifts of ~-60 ppm in CDCl₃ . Use deuterated solvents and internal standards (e.g., CFCl₃) for calibration. Cross-validate with X-ray crystallography (if crystals form) or IR spectroscopy (S-H stretch ~2550 cm⁻¹) .

Q. What strategies optimize this compound’s use in medicinal chemistry (e.g., as a kinase inhibitor scaffold)?

The amine hydrochloride enhances water solubility for in vitro assays, while the trifluoromethyl group improves metabolic stability. Structure-activity relationship (SAR) studies can modify:

Q. How can computational models predict this compound’s environmental fate or biodegradation pathways?

Molecular docking (using PubChem’s 3D structure ) and QSAR models estimate biodegradation half-lives. The thiol group may undergo oxidation to sulfonic acids in aerobic environments, while the trifluoromethyl group resists hydrolysis . Use EPI Suite or TEST software to predict toxicity endpoints (e.g., LC50 for aquatic organisms) .

Q. What experimental designs address discrepancies in reported biological activity data?

Contradictions may arise from impurity profiles (e.g., residual zinc from synthesis ) or assay conditions (e.g., serum protein binding). Solutions include:

- Purity Validation : HPLC-MS to detect by-products (e.g., disulfides or dehalogenated species) .

- Dose-Response Curves : Use ≥3 independent replicates with positive/negative controls (e.g., cisplatin for cytotoxicity assays) .

- Meta-Analysis : Compare data across studies using standardized units (e.g., IC50 in µM ± SEM) .

Methodological Notes

- Synthesis Optimization : Replace Zn with NaBH₄ for milder reduction of sulfonyl chlorides, minimizing side reactions .

- Analytical Workflow : Combine TLC (Rf ≈ 0.3 in ethyl acetate/hexane) with LC-MS for real-time reaction monitoring .

- Safety Compliance : Align with EPA PPRTV guidelines for waste disposal (e.g., incineration for halogenated waste) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.